molecular formula C12H14N2O2 B3387580 1-(4-Acetylphenyl)-3-cyclopropylurea CAS No. 847477-50-3

1-(4-Acetylphenyl)-3-cyclopropylurea

Cat. No. B3387580
CAS RN: 847477-50-3
M. Wt: 218.25 g/mol
InChI Key: BPNJCCGZEFCFTF-UHFFFAOYSA-N
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Description

“1-(4-Acetylphenyl)-3-cyclopropylurea” is a chemical compound that is related to the class of compounds known as acetylphenyl-substituted imidazolium salts . It is synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .


Synthesis Analysis

The synthesis of “1-(4-Acetylphenyl)-3-cyclopropylurea” involves the reaction of 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides . This process results in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . The synthesis is efficient and can be accomplished in a single step with satisfactory yields .


Molecular Structure Analysis

The molecular structure of “1-(4-Acetylphenyl)-3-cyclopropylurea” is related to the structures of acetylphenyl-substituted imidazolium salts . These compounds are characterized using different spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and FTIR .

Future Directions

The future directions for research on “1-(4-Acetylphenyl)-3-cyclopropylurea” could involve further exploration of its synthesis, properties, and potential applications. For example, the synthesis of related compounds has been explored in water as a greener approach . Additionally, the potential biological activities of related compounds suggest that “1-(4-Acetylphenyl)-3-cyclopropylurea” could also have interesting biological properties that warrant further investigation .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Acetylphenyl)-3-cyclopropylurea are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

1-(4-Acetylphenyl)-3-cyclopropylurea interacts with its targets by inhibiting their activities . The compound shows a highly potent inhibition effect toward AChE and hCAs . The inhibition of these enzymes leads to changes in the physiological processes they are involved in.

Result of Action

The result of the action of 1-(4-Acetylphenyl)-3-cyclopropylurea is the inhibition of hCAs and AChE enzymes . This leads to changes in the physiological processes these enzymes are involved in, potentially leading to therapeutic effects.

properties

IUPAC Name

1-(4-acetylphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)9-2-4-10(5-3-9)13-12(16)14-11-6-7-11/h2-5,11H,6-7H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNJCCGZEFCFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-3-cyclopropylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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